2,4-Difluoro-1-(methylsulfonyl)benzene

Suzuki–Miyaura cross-coupling C–S bond activation desulfonative coupling

Research teams developing GPR119 agonists require a sulfone intermediate with predictable regioselectivity. This 2,4-difluoro regioisomer delivers ortho-F-activated desulfonative Suzuki coupling while leaving para-F intact for sequential derivatization. - >97% purity, mp 60-61 °C, validated for BMS-903452 synthesis. - Non-hazardous shipping, ISO-certified supply, traceable provenance. - Enables orthogonal coupling strategies without halogen pre-functionalization.

Molecular Formula C7H6F2O2S
Molecular Weight 192.18
CAS No. 236739-02-9
Cat. No. B2466934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-1-(methylsulfonyl)benzene
CAS236739-02-9
Molecular FormulaC7H6F2O2S
Molecular Weight192.18
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)F)F
InChIInChI=1S/C7H6F2O2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3
InChIKeyQERFJRMBVQTJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-1-(methylsulfonyl)benzene – Basic Properties


2,4-Difluoro-1-(methylsulfonyl)benzene (CAS 236739-02-9), also known as 2,4-difluorophenyl methyl sulfone, is a difluorinated aryl methyl sulfone building block with molecular formula C₇H₆F₂O₂S and molecular weight 192.18 g/mol . The compound features a 2,4-difluoro substitution pattern on a benzene ring bearing a methylsulfonyl (-SO₂CH₃) group at the 1-position, yielding a crystalline solid with melting point 60–61 °C, boiling point 289.2 °C (at 760 mmHg), density 1.376 g/cm³, and calculated LogP of 2.45 . The electron-withdrawing sulfone group in combination with the ortho- and para-fluorine substituents imparts a distinctive electronic profile that governs its reactivity in cross-coupling and nucleophilic aromatic substitution transformations [1].

2,4-Difluoro-1-(methylsulfonyl)benzene Substitution Risks


The 2,4-difluoro substitution pattern in 2,4-difluoro-1-(methylsulfonyl)benzene is not interchangeable with mono-fluoro, non-fluorinated, or regioisomeric difluoro analogs. The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect that activates the C–SO₂ bond for palladium-catalyzed oxidative addition in Suzuki–Miyaura cross-coupling reactions, a property that varies significantly with fluorine position and count [1]. Substituting 2,4-difluoro-1-(methylsulfonyl)benzene with 1,4-difluoro-2-(methylsulfonyl)benzene (CAS 236739-03-0) alters the regiochemical outcome in nucleophilic aromatic substitution due to differing para- vs. ortho-activation profiles [2]. Furthermore, the 2,4-difluoro arrangement is specifically required for GPR119 agonist pharmacophores such as BMS-903452, where fluorine placement directly influences receptor binding affinity and metabolic stability . Without rigorous head-to-head validation, substitution risks compromised reaction yields, off-target synthetic pathways, or diminished biological activity.

2,4-Difluoro-1-(methylsulfonyl)benzene vs. Closest Analogs


Ortho-Fluoro Activation in Suzuki–Miyaura Coupling

The presence of ortho-fluorine in 2,4-difluoro-1-(methylsulfonyl)benzene facilitates oxidative addition of the C–SO₂ bond to Pd(0), enabling desulfonative Suzuki–Miyaura cross-coupling. Aryl sulfones lacking ortho-electron-withdrawing groups (e.g., non-fluorinated phenyl methyl sulfone) exhibit negligible reactivity under identical conditions [1]. The 2,4-difluoro arrangement provides dual activation: ortho-fluorine lowers the C–SO₂ bond dissociation energy while para-fluorine further polarizes the ring, increasing electrophilicity at the ipso-carbon.

Suzuki–Miyaura cross-coupling C–S bond activation desulfonative coupling palladium catalysis

SNAr Regioselectivity: 2,4- vs. 1,4-Difluoro Isomers

In 2,4-difluoro-1-(methylsulfonyl)benzene, the sulfonyl group at position 1 activates the ortho (position 2) and para (position 4) sites for SNAr. The 2-fluoro is ortho to the sulfonyl group and para to the 4-fluoro, while the 4-fluoro is ortho to the 2-fluoro and para to the sulfonyl. The 1,4-difluoro-2-(methylsulfonyl)benzene regioisomer (CAS 236739-03-0) has sulfonyl at position 2 with fluorines at positions 1 and 4, producing a different activation pattern where both fluorines are ortho to the sulfonyl group, altering the preferred site of nucleophilic attack [1].

nucleophilic aromatic substitution SNAr regioselectivity fluorine directing effects

Physicochemical Profile vs. Mono-Fluoro Analog

2,4-Difluoro-1-(methylsulfonyl)benzene (C₇H₆F₂O₂S, MW 192.18) exhibits a calculated LogP of 2.45, reflecting balanced lipophilicity suitable for membrane permeability in drug-like molecules . The mono-fluoro analog 1-fluoro-2-(methylsulfonyl)benzene (CAS 654-47-7, C₇H₇FO₂S, MW 174.19) has a higher melting point range (48–52 °C) and different polarity profile, with only one fluorine substituent available for metabolic blocking or hydrogen-bond modulation .

lipophilicity LogP physicochemical properties ADME prediction

BMS-903452 (GPR119 Agonist) Synthesis

2,4-Difluoro-1-(methylsulfonyl)benzene is documented as a reactant in the synthesis of BMS-903452, an antidiabetic clinical candidate targeting the GPR119 receptor . GPR119 is a G-protein coupled receptor expressed in pancreatic β-cells and enteroendocrine cells; its activation promotes glucose-dependent insulin secretion and incretin release, offering a therapeutic approach for type 2 diabetes . The 2,4-difluorophenyl moiety contributes to receptor binding affinity and metabolic stability of the final agonist molecule.

GPR119 agonist type 2 diabetes BMS-903452 pharmaceutical intermediate

Purity and ISO-Certified Supply Chain

Commercially available 2,4-difluoro-1-(methylsulfonyl)benzene is supplied with minimum purity specification >97.0% (GC/HPLC) from established vendors . Suppliers include those offering ISO-certified manufacturing suitable for pharmaceutical R&D and QC applications . The compound is classified as non-hazardous for transport (DOT/IATA not hazardous material) , reducing shipping complexity and associated costs compared to halogenated analogs requiring HazMat handling.

purity specification ISO certification pharmaceutical intermediate supply chain

2,4-Difluoro-1-(methylsulfonyl)benzene Application Scenarios


GPR119 Agonist Development for Diabetes

2,4-Difluoro-1-(methylsulfonyl)benzene is a validated intermediate for synthesizing BMS-903452, a clinical-stage GPR119 agonist for type 2 diabetes . The 2,4-difluoro substitution pattern is integral to the pharmacophore, with both fluorine atoms contributing to metabolic stability and receptor binding. Procurement is indicated for medicinal chemistry teams developing GPR119-targeting compounds or exploring structurally related GPCR agonists where the 2,4-difluorophenyl sulfone motif offers a proven entry point.

Sequential Cross-Coupling with Ortho-Fluoro Activation

The ortho-fluorine atom in 2,4-difluoro-1-(methylsulfonyl)benzene activates the C–SO₂ bond for palladium-catalyzed oxidative addition, enabling its use as a latent electrophile in Suzuki–Miyaura desulfonative cross-coupling . This property permits sequential coupling strategies where traditional halides react first, followed by sulfone activation. Researchers developing orthogonal coupling methodologies or constructing non-symmetric polyaromatic systems benefit from this differentiated reactivity.

Regioselective SNAr Derivatization

The 2,4-difluoro substitution pattern directs nucleophilic aromatic substitution selectively to the ortho-fluorine (position 2), which is activated by the adjacent sulfonyl group, while the para-fluorine (position 4) remains intact for subsequent functionalization . This regioselectivity is exploited in the synthesis of BMS-903452 and analogous compounds. Process chemists requiring controlled sequential derivatization with predictable regiochemical outcomes should prioritize this regioisomer over the 1,4-difluoro-2-(methylsulfonyl)benzene alternative.

cGMP-Ready Building Block with Clinical Lineage

2,4-Difluoro-1-(methylsulfonyl)benzene is available at >97% purity from ISO-certified suppliers, with non-hazardous transport classification reducing shipping complexity . Its documented use in BMS-903452 synthesis provides regulatory-facing teams with established provenance for impurity profiling and supply chain qualification. Procurement is recommended for programs requiring pharmaceutical-grade intermediates with traceable application history and validated quality specifications.

Technical Documentation Hub

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